N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide
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Overview
Description
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide can be achieved through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of radical intermediates to introduce the trifluoromethyl group efficiently.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells has been developed . This method offers excellent enantioselectivity and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound is employed in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism by which N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate specific biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar properties in terms of stability and biological activity.
Fluorinated pharmaceuticals: Many FDA-approved drugs contain fluorine or trifluoromethyl groups, highlighting their importance in medicinal chemistry.
Uniqueness
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide stands out due to its specific structure, which combines the trifluoromethyl group with a but-2-ynamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-3-4-12(18)17-9(2)10-5-7-11(8-6-10)13(14,15)16/h5-9H,1-2H3,(H,17,18)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZDVYKSZRFNAN-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H](C)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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